Feniletil beta-D-glucopiranósido

Descripción general

Descripción

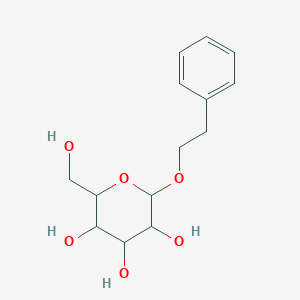

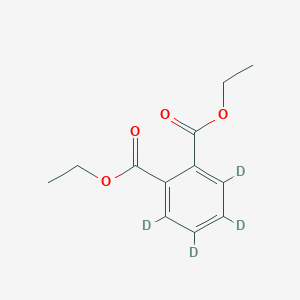

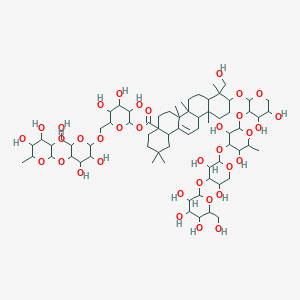

Phenylethyl beta-D-glucopyranoside is a glycoside and a natural product derived from plant sources .

Synthesis Analysis

The synthesis of phenylpropanoid glycoside osmanthuside-B6 involves regioselective coumaroylation and rhamnosylation of unprotected phenylethyl-β-D-glucopyranoside . Another synthesis method involves regioselective acylation of glycoconjugates with malonic acid using phenyl β-D-glucopyranoside as a model glycoside .

Molecular Structure Analysis

Phenylethyl beta-D-glucopyranoside has been studied using laser spectroscopy in molecular jets and quantum mechanical calculations to characterize its aggregation preferences . The molecule maintains the same intramolecular interactions of the monomers but with additional intermolecular interactions between the hydroxyl groups .

Chemical Reactions Analysis

Phenylethyl beta-D-glucopyranoside forms several CH•••π and OH•••π interactions that add stability to the aggregates . The smallest change in a substituent, from axial to equatorial position, plays a decisive role in the formation of the dimers .

Physical And Chemical Properties Analysis

Phenylethyl beta-D-glucopyranoside is a solid substance . It has an empirical formula of C14H20O6, a CAS number of 18997-54-1, and a molecular weight of 284.31 .

Aplicaciones Científicas De Investigación

Formación de Aroma en Flores

Feniletil beta-D-glucopiranósido: se ha identificado en las flores de Rosa damascena y se cree que juega un papel importante en la formación del aroma . El compuesto es una forma glucosídicamente unida de feniletanol, que al hidrolizarse libera el alcohol aromático que contribuye a la fragancia característica de las rosas. Este proceso es catalizado por la enzima β-glucosidasa, que es altamente específica para tales β-D-glucopiranósidos .

Precursor de Sabor en Vinos

En viticultura y enología, This compound sirve como precursor de sabor . Durante el proceso de fermentación, el compuesto puede ser hidrolizado para liberar 2-feniletanol, que imparte un aroma floral y a miel a los vinos. Esto mejora la complejidad y el atractivo del bouquet del vino.

Mecanismos de Defensa Vegetal

Este compuesto está involucrado en los mecanismos de defensa vegetal contra la herbivoría . En los álamos, por ejemplo, This compound se acumula como respuesta al daño causado por las orugas. Actúa como un elemento disuasorio y puede alertar a otras partes de la planta o plantas vecinas sobre la herbivoría, desencadenando una respuesta de defensa colectiva.

Posible Papel en la Investigación del Cáncer

This compound: ha mostrado potencial en la investigación del cáncer debido a su capacidad para inhibir la proliferación de células tumorales . Esto se atribuye a su capacidad para modular la catálisis enzimática y los niveles de actividad, lo que podría aprovecharse para desarrollar estrategias terapéuticas contra el cáncer.

Estudios de Enlace Glucosídico

El compuesto se utiliza en estudios que se centran en las interacciones y la estabilidad de los enlaces glucosídicos . Los investigadores utilizan This compound para comprender las preferencias de agregación de los glucósidos y el papel de las pequeñas diferencias estructurales en las interacciones moleculares, lo cual es crucial en el campo de la química física y la química física.

Síntesis de Productos Naturales

Como producto natural derivado de fuentes vegetales, This compound se utiliza en la síntesis de productos naturales complejos . Su estructura sirve como bloque de construcción para la creación de varios compuestos bioactivos, contribuyendo a la diversidad de la química de los productos naturales.

Mecanismo De Acción

Target of Action

Phenylethyl beta-D-glucopyranoside primarily targets nitric oxide (NO) , inducible nitric oxide synthase (iNOS) , and cyclooxygenase-2 (COX-2) . These targets play crucial roles in inflammation and cancer, making them important in the compound’s anti-inflammatory and anti-cancer activities .

Mode of Action

The compound inhibits the production of nitric oxide (NO) and the expression of iNOS and COX-2 . By doing so, it reduces inflammation and potentially inhibits cancer cell growth . Additionally, Phenylethyl beta-D-glucopyranoside inhibits the nuclear translocation of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Biochemical Pathways

The inhibition of NO production and the expression of iNOS and COX-2 by Phenylethyl beta-D-glucopyranoside affects the NF-κB signaling pathway . This pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . The compound’s action on this pathway can lead to downstream effects such as reduced inflammation and potentially inhibited cancer cell growth .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 1 mg/ml , which could potentially impact its bioavailability.

Result of Action

As a result of its action on NO, iNOS, COX-2, and NF-κB, Phenylethyl beta-D-glucopyranoside exhibits anti-inflammatory and anti-cancer activities . It reduces inflammation by inhibiting NO production and the expression of iNOS and COX-2 . Its inhibition of NF-κB nuclear translocation can also lead to reduced inflammation and potentially inhibited cancer cell growth .

Action Environment

It is known that the compound should be stored at 4°c in sealed storage, away from moisture . This suggests that environmental conditions such as temperature and humidity could potentially influence the compound’s stability and efficacy.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Phenylethyl beta-D-glucopyranoside has been found to interact with various biomolecules. It inhibits the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These interactions suggest that Phenylethyl beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly those related to inflammation and cancer.

Cellular Effects

In lipopolysaccharide (LPS)-stimulated murine Raw 264.7 macrophages, Phenylethyl beta-D-glucopyranoside has been shown to inhibit not only nitric oxide (NO) production but also significantly inhibit the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) without inducing cytotoxicity . It also attenuates proinflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β) and other inflammation-related genes, such as IL-6 in a concentration-dependent manner .

Molecular Mechanism

Phenylethyl beta-D-glucopyranoside exerts its effects at the molecular level through several mechanisms. It inhibits the nuclear translocation of nuclear factor-κB (NF-κB), which is one of the most important transcription factors involved in the inflammatory process . By inhibiting NF-κB, it can reduce the expression of pro-inflammatory cytokines and adhesion molecules .

Metabolic Pathways

Phenylethyl beta-D-glucopyranoside is involved in the metabolic pathways of o-glycosyl compounds

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRIJUWUQTVDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phenylethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

18997-54-1 | |

| Record name | 2-Phenylethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 - 39 °C | |

| Record name | 2-Phenylethyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the natural source of Phenylethyl beta-D-glucopyranoside and what roles does it play in these organisms?

A1: Phenylethyl beta-D-glucopyranoside is found in a variety of plants. In roses (Rosa 'Hoh-Jun' and Rosa damascena Mill.), it acts as a precursor to 2-phenylethanol, a significant fragrance compound. [] This conversion suggests a role in attracting pollinators. Additionally, its presence has been noted in the underground part of Rhodiola sacra S. H. Fu, although its specific function in this plant remains unclear. []

Q2: How does Phenylethyl beta-D-glucopyranoside contribute to the aroma profile of certain plants?

A2: This compound acts as a precursor to 2-phenylethanol, a key aroma compound in various plants, particularly roses. Research suggests that Phenylethyl beta-D-glucopyranoside is converted to 2-phenylethanol during flower opening, contributing to the characteristic rose fragrance. [] This conversion highlights the compound's role in shaping the aroma profile of specific plant species.

Q3: Can Phenylethyl beta-D-glucopyranoside be synthesized enzymatically?

A3: Yes, research has demonstrated the successful chemoenzymatic synthesis of Phenylethyl beta-D-glucopyranoside using cellobiose phosphorylase from Clostridium thermocellum. [] This enzymatic approach offers a sustainable and efficient alternative to traditional chemical synthesis methods.

Q4: Have there been any studies investigating the antioxidant potential of Phenylethyl beta-D-glucopyranoside?

A5: While not directly investigated, its presence in Moricandia arvensis alongside compounds with confirmed antioxidant activity hints at a possible antioxidant role. [] Further research is needed to determine if it possesses inherent antioxidant properties or contributes synergistically to the overall antioxidant capacity.

Q5: What analytical techniques are commonly employed for the characterization and quantification of Phenylethyl beta-D-glucopyranoside?

A6: Several analytical techniques are crucial for characterizing and quantifying Phenylethyl beta-D-glucopyranoside. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine its structure and study its interactions. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for analyzing its presence and conversion in plant extracts, particularly concerning its role as a 2-phenylethanol precursor. []

Q6: Are there any known enzymes capable of hydrolyzing Phenylethyl beta-D-glucopyranoside?

A7: Research indicates that beta-glucosidase isolated from the fungus Geotrichum candidum 3c can hydrolyze Phenylethyl beta-D-glucopyranoside. [] This enzymatic hydrolysis highlights the potential for utilizing specific enzymes for the modification or breakdown of this compound.

Q7: What is the significance of studying the biogenesis of Phenylethyl beta-D-glucopyranoside?

A8: Understanding the biosynthesis of Phenylethyl beta-D-glucopyranoside, particularly its relationship with 2-phenylethanol, is crucial for manipulating plant fragrance. [] This knowledge can contribute to developing new cultivars with enhanced aroma profiles for the perfume and food industries.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)